molecular formula C11H12N2O3 B589735 (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin CAS No. 65567-35-3

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Cat. No.: B589735
CAS No.: 65567-35-3
M. Wt: 220.228
InChI Key: LZFIVJCLUUNXKT-NSHDSACASA-N
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Description

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a chiral compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. The presence of the hydroxyphenyl group in this compound adds to its potential biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin typically involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hydantoin ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine

Major Products:

    Oxidation: 5-(4-Ketophenyl)-5-ethylhydantoin

    Reduction: 5-(4-Hydroxyphenyl)-5-ethyl-2-hydroxyhydantoin

    Substitution: 5-(4-Alkoxyphenyl)-5-ethylhydantoin

Scientific Research Applications

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydantoin ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    Phenytoin: Another hydantoin derivative used as an anticonvulsant.

    Ethotoin: Similar structure but with different substituents on the hydantoin ring.

    Mephenytoin: A methylated derivative of phenytoin.

Comparison: (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and specificity. Compared to phenytoin and ethotoin, it may offer different pharmacokinetic properties and potentially fewer side effects.

Properties

IUPAC Name

(5S)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFIVJCLUUNXKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204320
Record name (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65567-35-3
Record name (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65567-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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